molecular formula C10H19NaO2 B12413201 Sodium decanoate-D19

Sodium decanoate-D19

Cat. No.: B12413201
M. Wt: 213.36 g/mol
InChI Key: FIWQZURFGYXCEO-SIEBOIPHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium decanoate-D19 is a deuterium-labeled compound with the molecular formula C10D19NaO2. It is the sodium salt of decanoic acid, a medium-chain fatty acid. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium decanoate-D19 can be synthesized through the neutralization of decanoic acid-D19 with sodium hydroxide. The reaction typically involves dissolving decanoic acid-D19 in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to yield this compound as a white powder.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure purity and yield. The process may include additional purification steps, such as recrystallization or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium decanoate-D19 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce decanoic acid-D19.

    Reduction: It can be reduced to form decanol-D19.

    Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions often occur in the presence of strong acids or bases, depending on the desired product.

Major Products Formed:

    Oxidation: Decanoic acid-D19.

    Reduction: Decanol-D19.

    Substitution: Various substituted decanoates, depending on the reacting cation.

Scientific Research Applications

Sodium decanoate-D19 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving fatty acid metabolism and lipid biochemistry.

    Biology: Helps in understanding the role of medium-chain fatty acids in cellular processes.

    Medicine: Investigated for its potential in enhancing drug delivery and bioavailability.

    Industry: Utilized in the development of new materials and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of sodium decanoate-D19 involves its interaction with cellular membranes and proteins. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it activates G protein-coupled receptor-43 (GPR-43), which plays a role in regulating intestinal barrier function and antioxidant capacity .

Comparison with Similar Compounds

    Sodium caprylate (C8): Another medium-chain fatty acid salt, but with a shorter carbon chain.

    Sodium laurate (C12): A longer-chain fatty acid salt with different physicochemical properties.

Uniqueness: Sodium decanoate-D19 is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise tracking of metabolic pathways. Its specific interactions with GPR-43 also distinguish it from other medium-chain fatty acid salts.

Properties

Molecular Formula

C10H19NaO2

Molecular Weight

213.36 g/mol

IUPAC Name

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate

InChI

InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2;

InChI Key

FIWQZURFGYXCEO-SIEBOIPHSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCC(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.